molecular formula C11H17BrN4O2 B6646435 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine

1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine

Cat. No.: B6646435
M. Wt: 317.18 g/mol
InChI Key: XQDXRDGSTPZKQF-UHFFFAOYSA-N
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Description

1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine is a complex organic compound characterized by the presence of a bromine and nitro group attached to a pyridine ring, along with an ethylbutane diamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine typically involves multi-step organic reactions. One common approach starts with the bromination of 2-nitropyridine to form 3-bromo-5-nitropyridine. This intermediate is then subjected to nucleophilic substitution reactions with 2-ethylbutane-1,2-diamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and nitro groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in various substituted pyridine derivatives.

Scientific Research Applications

1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in binding to these targets, potentially inhibiting their activity. The ethylbutane diamine chain may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-nitropyridine: Similar in structure but lacks the ethylbutane diamine chain.

    3-Bromo-5-nitropyridine-2-carbonitrile: Contains a nitrile group instead of the ethylbutane diamine chain.

    N-(3-Bromo-5-nitropyridin-2-yl)acetamide: Features an acetamide group instead of the ethylbutane diamine chain.

Uniqueness

1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine is unique due to the presence of both the bromine and nitro groups on the pyridine ring, along with the ethylbutane diamine chain

Properties

IUPAC Name

1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN4O2/c1-3-11(13,4-2)7-15-10-9(12)5-8(6-14-10)16(17)18/h5-6H,3-4,7,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDXRDGSTPZKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC1=C(C=C(C=N1)[N+](=O)[O-])Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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